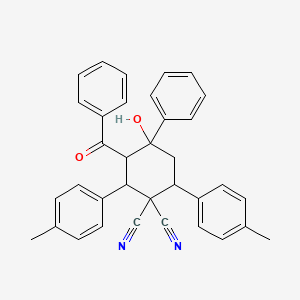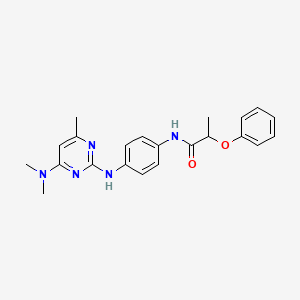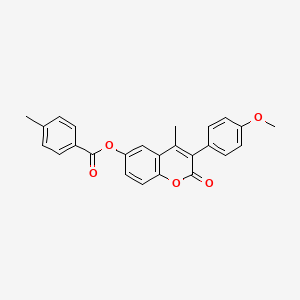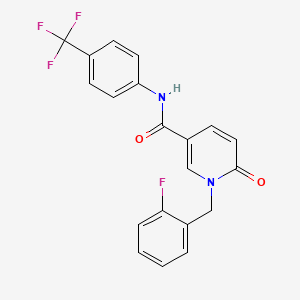
3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile is a complex organic compound characterized by its unique cyclohexane core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes:
Formation of the Cyclohexane Core: The cyclohexane ring is constructed through a Diels-Alder reaction between a diene and a dienophile.
Functional Group Introduction:
Nitrile Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and advanced materials.
Biology and Medicine
The compound’s structural complexity and functional groups suggest potential biological activity. It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In materials science, this compound could be used in the development of novel polymers or as a precursor for high-performance materials. Its unique structure might impart desirable properties such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which 3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups could facilitate binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile: Lacks the methyl groups on the phenyl rings.
4-Hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile: Lacks the benzoyl group.
3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)cyclohexane-1,1-dicarbonitrile: Lacks the phenyl group.
Uniqueness
The presence of both benzoyl and phenyl groups, along with the hydroxy and nitrile functionalities, makes 3-Benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile unique. These groups contribute to its potential reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C35H30N2O2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
3-benzoyl-4-hydroxy-2,6-bis(4-methylphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile |
InChI |
InChI=1S/C35H30N2O2/c1-24-13-17-26(18-14-24)30-21-35(39,29-11-7-4-8-12-29)32(33(38)28-9-5-3-6-10-28)31(34(30,22-36)23-37)27-19-15-25(2)16-20-27/h3-20,30-32,39H,21H2,1-2H3 |
InChI Key |
WCIXCLURGHTUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(C(C(C2(C#N)C#N)C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11251122.png)

![2-[(3-Cyanopropyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11251132.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11251133.png)
![N'-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B11251137.png)
![2'-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11251138.png)
![2-(4-bromophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B11251144.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11251148.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251157.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11251167.png)


![N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251191.png)
![2-[4-(1,2-Dihydroacenaphthylene-3-sulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B11251198.png)
